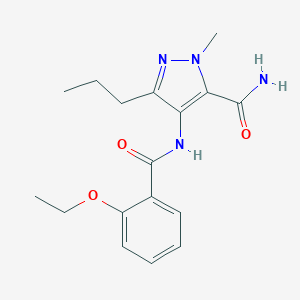

4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C17H22N4O3. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the ethoxybenzamido group: This step involves the reaction of the pyrazole intermediate with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

N-Methylation and N-Propylation: The final steps involve the alkylation of the pyrazole nitrogen atoms using methyl iodide and propyl bromide, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is primarily recognized as an impurity associated with sildenafil citrate, a well-known phosphodiesterase type 5 inhibitor used for treating erectile dysfunction. Its structural similarity to sildenafil suggests potential pharmacological activities, making it a subject of investigation in drug formulation and quality control.

Pharmacological Studies

Research indicates that compounds with similar pyrazole structures exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies focusing on the pharmacodynamics of pyrazole derivatives have shown promise in developing new therapeutic agents targeting cardiovascular diseases and other conditions linked to nitric oxide pathways.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the detection and quantification of impurities in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have been developed for its identification, ensuring the quality and safety of sildenafil products.

Case Study 1: Quality Control in Sildenafil Production

A study conducted by pharmaceutical researchers utilized HPLC to analyze the purity of sildenafil formulations. The presence of this compound was monitored to ensure compliance with regulatory standards. Results indicated that maintaining low levels of this impurity is crucial for product efficacy and safety .

In an experimental setup, derivatives of pyrazole were synthesized, including variations of the compound . These derivatives were tested for their ability to inhibit phosphodiesterase enzymes. Preliminary findings suggested that certain modifications could enhance the biological activity, paving the way for new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Ethoxybenzoyl)amino-1-methyl-3-propylpyrazole-5-carboxamide

- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

- 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Uniqueness

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, with the CAS number 139756-03-9, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 330.38 g/mol

- Melting Point : 153-155 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In a comparative study of various pyrazole compounds, this specific derivative demonstrated significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations lower than those for many standard antibiotics .

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects. Research has shown that compounds containing this structure can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The specific compound was evaluated in vitro and exhibited a notable reduction in prostaglandin E2 (PGE2) levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Studies have also explored the anticancer properties of pyrazole derivatives. In cell line assays, this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death in tumor cells .

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

- Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting cell death.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory cytokines (TNF-alpha and IL-6) levels compared to untreated controls. This highlights its potential application in treating inflammatory diseases .

Data Summary Table

Propiedades

IUPAC Name |

4-[(2-ethoxybenzoyl)amino]-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)21(3)20-12)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFIHVRUICMADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCC)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357308 | |

| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-03-9 | |

| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-ETHOXYBENZAMIDO)-1-METHYL-3-PROPYLPYRAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7KI0WTIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.